molecular formula C7H18BrN B1593766 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) CAS No. 2650-51-3

1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)

Cat. No. B1593766
CAS RN: 2650-51-3
M. Wt: 196.13 g/mol
InChI Key: YGGIZRRNXQJOTI-UHFFFAOYSA-M
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Description

“1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)” is a chemical compound with the molecular formula C7H18BrN . It is also known as “N,N,N-Trimethyl-1-butanaminium bromide” and has a molecular weight of 196.12900 .


Synthesis Analysis

The synthesis of this compound involves a reaction between 1-butanamine (C₄H₁₁N) and tetramethylammonium bromide ((CH₃)₄NBr). This reaction produces t-butyltrimethylammonium bromide ((CH₃)₃C-Br). Subsequently, t-butyltrimethylammonium bromide reacts with bromine to yield the target compound, 4-bromobutyltrimethylammonium bromide .


Molecular Structure Analysis

The molecular structure of “1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)” consists of seven carbon atoms ©, eighteen hydrogen atoms (H), one bromine atom (Br), and one nitrogen atom (N) .

Scientific Research Applications

Crystal Structure and Bilayer Formation Research on similar compounds, such as n-Decyltrimethylammonium bromide, demonstrates the formation of crystals with a bilayer structure, where layers of trimethylammonium cations and bromide anions are separated by interdigitated n-decyl groups. This structural characteristic is crucial for understanding the compound's interaction in solutions and potential applications in materials science, such as in the design of novel crystal structures with specific properties (Saladin, Maroncelli, & Yennawar, 2019).

Catalysis and Synthesis The compound has been found to act as an efficient catalyst in the synthesis of α-amino phosphonates, demonstrating the compound's utility in facilitating reactions for creating compounds with potential applications in various chemical industries. This synthesis approach highlights the role of such compounds in enhancing reaction efficiencies and yields (Reddy et al., 2005).

Thermal Behaviors of Ionic Liquids In the study of ionic liquids, 1-Butyl-3-methylimidazolium bromide, a compound with structural similarities, has been investigated for its melting and freezing behaviors. These findings are critical for the development of ionic liquids with tailored properties for use in a wide range of industrial applications, including energy storage and electrochemistry (Nishikawa et al., 2007).

Electrocatalysis and Energy Conversion The electrocatalytic synthesis of hydrogen peroxide using mesoporous nitrogen-doped carbon derived from ionic liquids, including those related to 1-Butanaminium, N,N,N-trimethyl-, bromide, showcases the potential of these compounds in renewable energy technologies. This application represents a move towards sustainable and efficient methods for producing hydrogen peroxide, a key chemical in various industrial processes (Fellinger et al., 2012).

Water Treatment and Environmental Applications The oxidative treatment of bromide-containing waters and the formation of bromine and its reactions with organic and inorganic compounds are critical for understanding the environmental behavior and treatment options for bromide-contaminated waters. Such research is vital for developing effective water treatment strategies to address pollution and ensure safe water supplies (Heeb et al., 2014).

Safety And Hazards

“1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)” is an organic compound and prolonged or large-scale exposure may be harmful to health . During use and storage, inhalation of dust and contact with skin or eyes should be avoided. Appropriate protective measures, such as laboratory gloves and safety glasses, should be worn during handling .

properties

IUPAC Name

butyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H18N.BrH/c1-5-6-7-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGIZRRNXQJOTI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7685-30-5 (Parent)
Record name 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)
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DSSTOX Substance ID

DTXSID40883879
Record name 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)
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Molecular Weight

196.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)

CAS RN

2650-51-3
Record name 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name Butyltrimethylammonium Bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: BTAB, like many cationic surfactants, forms micelles in aqueous solutions. The structure of these micelles is influenced by the shape of the BTAB molecule. Research suggests that while straight-chain alkyl detergents like n-tetradecyltrimethylammonium bromide can form spherical micelles, cyclic detergents like BTAB might require the presence of impurities to achieve a spherical structure due to the configuration of their hydrocarbon chains. []

A: Yes, the presence of salts significantly impacts the behavior of BTAB in solution. Studies have shown that the critical micelle concentration (CMC) of BTAB decreases with increasing salt concentration. This phenomenon is attributed to the screening effect of the added ions, which reduces electrostatic repulsion between the charged head groups of BTAB molecules, promoting micelle formation at lower concentrations. [, ]

A: BTAB exhibits interesting interactions with certain polymers in solution. For instance, studies have investigated the binding of a pyrene-labeled BTAB derivative (4-(1-pyrenyl)-butyltrimethylammonium bromide) to neutral polymers like poly(vinylbenzo-18-crown-6) (P18C6) and poly(vinylbenzoglyme) (PVBG). The binding was found to be influenced by the presence and type of salts in the solution, suggesting that BTAB interacts with these polymers through a combination of hydrophobic and electrostatic forces. []

A: Yes, BTAB derivatives can be used to create Langmuir-Blodgett (LB) films, which are highly ordered molecular assemblies. For example, researchers successfully prepared LB films using a BTAB derivative containing a decyloxyphenylazonaphthoxy group. Spectroscopic analysis revealed that the alkyl tail of the molecule in the LB film is oriented nearly perpendicular to the substrate surface, indicating a high degree of molecular organization within the film. []

A: Nuclear magnetic resonance (NMR) studies using deuterium-labeled water provide insights into the effect of BTAB on the structure of surrounding water molecules. While the smaller butyltrimethylammonium ion shows minimal impact on water structure, BTAB itself increases water organization within its hydration shell compared to bulk water. This suggests that the longer alkyl chain in BTAB contributes to enhanced structuring of water molecules in its vicinity. []

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